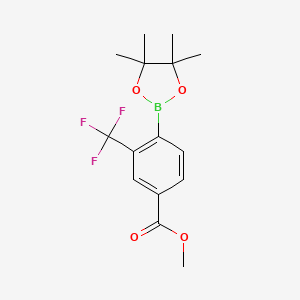

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate is a complex organic compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is characterized by the presence of a boronate ester group and a trifluoromethyl group, which impart unique reactivity and stability properties. It is often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the sensitive boronate ester. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow chemistry allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety by minimizing exposure to hazardous chemicals.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Including DMF, THF, and water.

Oxidizing Agents: Such as hydrogen peroxide.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation.

Carboxylic Acids: From hydrolysis.

Applications De Recherche Scientifique

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate is largely dependent on its role as a synthetic intermediate. In coupling reactions, the boronate ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable tool in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-bromo-3-(trifluoromethyl)benzoate: Lacks the boronate ester group, making it less versatile in coupling reactions.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and stability.

Phenylboronic Acid: A simpler boronic acid that is commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups that enhance reactivity.

Uniqueness

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate is unique due to the presence of both the boronate ester and trifluoromethyl groups. This combination imparts enhanced reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules.

Activité Biologique

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate (CAS No. 1810790-95-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C15H18BF3O4

- Molecular Weight: 330.11 g/mol

- Purity: >98.0% (GC)

Its structure features a trifluoromethyl group and a dioxaborolane moiety which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with nuclear receptors, particularly the Nurr1 receptor (NR4A2). Nurr1 is involved in the regulation of dopaminergic neuron development and function. Recent studies have shown that compounds similar to this compound can act as agonists for Nurr1, enhancing its transcriptional activity.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenyl and boron-containing groups significantly influence the potency and efficacy of these compounds as Nurr1 agonists. For example:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Reduces potency but can enhance selectivity |

| Methyl group at 4-position | Increases agonist potency |

| Chlorine substituents | Can enhance activation efficacy but may decrease overall potency |

These findings suggest that careful tuning of substituents can optimize the therapeutic potential of such compounds.

Case Studies

- Nurr1 Activation in Neurodegenerative Models : In vitro studies using astrocyte cell lines demonstrated that this compound induced expression of Nurr1-regulated genes such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT2). These results indicate potential applications in treating neurodegenerative diseases like Parkinson's disease where Nurr1 activity is compromised.

- Selectivity Profiling : Selectivity assays revealed that this compound preferentially activates Nurr1 over other members of the NR4A family. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies have shown:

- Permeability : Good permeability across biological membranes was observed in PAMPA assays.

- Metabolic Stability : The compound exhibited moderate stability against metabolic degradation in liver microsomes, indicating potential for systemic use.

Propriétés

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(12(20)21-5)8-10(11)15(17,18)19/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHRJMPGPKEQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.